molecular formula C10H11BrO B1284164 1-Bromo-4-(cyclopropylmethoxy)benzene CAS No. 412004-56-9

1-Bromo-4-(cyclopropylmethoxy)benzene

Cat. No. B1284164
M. Wt: 227.1 g/mol
InChI Key: BDORYRCLPQIWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Bromo-4-(cyclopropylmethoxy)benzene is a brominated aromatic ether with a cyclopropylmethoxy substituent at the para position relative to the bromine atom. This structure suggests potential reactivity in both the aromatic ring and the ether linkage, which could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been described in the literature. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been reported, which involves photochemical and acid-catalyzed rearrangements . Another study reports the synthesis of 1-bromo-2-(cyclopropylidenemethyl)benzene, which is used in a palladium-catalyzed domino reaction with 2-alkynylbenzenamine to produce complex polycyclic structures . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 has been studied, leading to the formation of arylphenols . The reactivity of brominated cyclohexadienones has also been investigated, showing isomerization and ring-opening reactions . These findings suggest that 1-Bromo-4-(cyclopropylmethoxy)benzene could undergo similar transformations, potentially leading to new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be predicted using computational methods such as density functional theory (DFT). A DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene provides insights into the optimized structure, IR and NMR spectra, and reactivity descriptors . Another DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid discusses the influence of solvent on reactivity parameters and provides a vibrational assessment of the molecule . These computational analyses are valuable for predicting the properties and reactivity of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Scientific Research Applications

Molecular Electronics

1-Bromo-4-(cyclopropylmethoxy)benzene and related aryl bromides are significant as building blocks in the construction of molecular wires for molecular electronics. These compounds, such as 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are utilized as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. Their utility is attributed to their ability to undergo efficient synthetic transformations, thereby making them valuable for constructing complex molecular architectures (Stuhr-Hansen et al., 2005).

Fluorescence Properties

The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative of 1-Bromo-4-(cyclopropylmethoxy)benzene, exhibits notable fluorescence properties. It demonstrates a stark difference in fluorescence intensity between its solution state and solid state, indicating its potential utility in optical and electronic applications where fluorescence is a crucial property (Liang Zuo-qi, 2015).

Synthetic Chemistry

1-Bromo-4-(cyclopropylmethoxy)benzene and its analogs are instrumental in synthetic chemistry. They are used in the facile synthesis of various organic compounds, like 1-substituted 3-alkoxy-1H-isoindoles. This involves Br/Li exchange reactions followed by acid-catalyzed cyclization, showcasing the compound's versatility and reactivity in forming diverse molecular structures (Minami Kuroda & K. Kobayashi, 2015).

Palladium-Catalyzed Reactions

The compound is also employed in palladium-catalyzed reactions to produce indeno[1,2‐c]chromenes. These reactions are an efficient way to introduce molecular complexity and diversity, starting from easily accessible materials. This application signifies the compound's role in facilitating complex organic synthesis (Xiaolin Pan et al., 2014).

Biological Activity

While not directly related to 1-Bromo-4-(cyclopropylmethoxy)benzene, its structural analogs have been synthesized and evaluated for biological activities. These include the synthesis of non-peptide small molecular antagonist benzamide derivatives, highlighting the broader utility of bromo-substituted benzenes in the domain of medicinal chemistry and drug development (H. Bi, 2015).

Safety And Hazards

“1-Bromo-4-(cyclopropylmethoxy)benzene” is classified under GHS07 for safety . The hazard statements include H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDORYRCLPQIWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575978
Record name 1-Bromo-4-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(cyclopropylmethoxy)benzene

CAS RN

412004-56-9
Record name 1-Bromo-4-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(cyclopropylmethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g (28.9 mmol) 4-bromophenol, 3.93 g (43.4 mmol) (chloromethyl)cyclopropane and 7.99 g (57.8 mmol) K2CO3 are added to 10 mL DMF and stirred at 80° C. over night. Afterwards the reaction mixture is diluted with water and extracted with DCM. The organic layer is dried with MgSO4 and the solvent is removed in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
7.99 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.